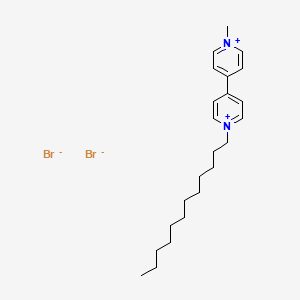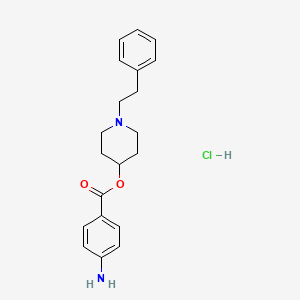![molecular formula C14H13N5O B14437025 N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide CAS No. 77378-88-2](/img/structure/B14437025.png)
N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-Methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with an acetamide group attached. The presence of these rings and functional groups endows the compound with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with different amines and triazole-2-thiol . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(8-Methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or amino positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles.
Applications De Recherche Scientifique
N-(8-Methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of N-(8-Methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
N-(8-Methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Investigated for its potential as a CDK2 inhibitor and anticancer agent.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Explored for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of N-(8-Methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide lies in its specific structure and the presence of the acetamide group, which may contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
77378-88-2 |
|---|---|
Formule moléculaire |
C14H13N5O |
Poids moléculaire |
267.29 g/mol |
Nom IUPAC |
N-(8-methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C14H13N5O/c1-9-12(11-6-4-3-5-7-11)17-14(16-10(2)20)19-8-15-18-13(9)19/h3-8H,1-2H3,(H,16,17,20) |
Clé InChI |
VJOCYFUVZJLYJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N2C1=NN=C2)NC(=O)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)

![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)








![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)
![1-Oxaspiro[2.5]octane-2-carbonyl chloride](/img/structure/B14437022.png)

